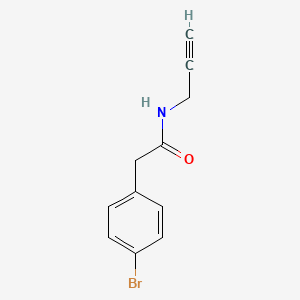![molecular formula C15H14N2O2 B7457483 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as DIPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPE is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for various research applications.
作用机制
The mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of several enzymes, including protein kinase C, which is known to play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to possess several unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Additionally, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activity. However, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential area of research is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in medical research. Finally, studies are needed to determine the safety and toxicity of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone in animal models and eventually in clinical trials.
合成方法
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be synthesized using a variety of methods, including the condensation reaction between indole-2-carboxylic acid and ethyl acetoacetate in the presence of a base. The compound can also be synthesized through the reaction between indole-2-carboxylic acid and 3-pyrrolin-2-one in the presence of a dehydrating agent. Several other methods have also been reported for the synthesis of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, including the reaction between indole-2-carboxaldehyde and ethyl acetoacetate in the presence of a base.
科学研究应用
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-8-13(16-9-12)15(19)17-7-6-11-4-2-3-5-14(11)17/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSNFHYPZFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



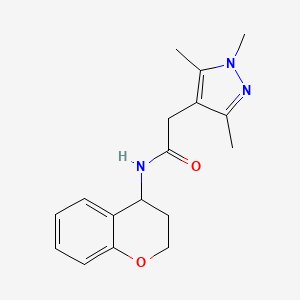

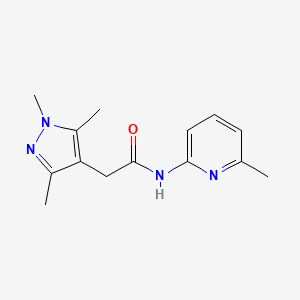
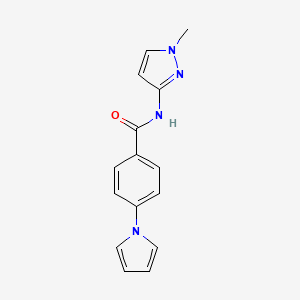
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
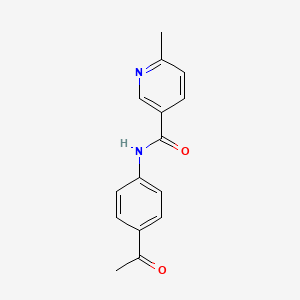
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
